6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C15H12BrN5S and its molecular weight is 374.26. The purity is usually 95%.
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Mechanism of Action
- Quinoline derivatives often interact with various biological targets, including enzymes, receptors, and nucleic acids . Further studies would be needed to identify specific targets for this compound.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
The compound 6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown excellent activities against Gram-negative and Gram-positive bacteria . It interacts with bacterial DNA gyrase, a type II topoisomerase present in bacteria, showing remarkable affinity . The nature of these interactions is likely due to the compound’s ability to bind to the active site of the enzyme, inhibiting its function .
Cellular Effects
Similar compounds have shown to induce apoptosis in cancer cells . They can influence cell function by arresting the cell cycle at the G2/M phase and upregulating pro-apoptotic genes while downregulating anti-apoptotic genes .
Molecular Mechanism
It is known that it exerts its effects at the molecular level by binding to the bacterial DNA gyrase . This binding interaction inhibits the function of the enzyme, leading to the disruption of DNA replication and transcription, ultimately causing bacterial death .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported yet. Similar compounds have shown cytotoxic activities against cancer cells in animal models .
Biological Activity
6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylquinoline derivatives with [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole under specific reaction conditions. The methods often utilize various solvents and catalysts to optimize yield and purity.
Biological Activities
The compound exhibits a range of biological activities that are summarized below:
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazoles possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to this compound have demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Antifungal Properties : The compound has also shown efficacy against fungal pathogens like Candida albicans .
Anticancer Activity
Several studies have highlighted the potential of triazolo-thiadiazole derivatives in cancer therapy:
- Mechanism of Action : The anticancer effects are attributed to the inhibition of specific enzymes involved in cell proliferation and survival pathways. For example, compounds have been noted to act as inhibitors of carbonic anhydrase and other enzymes linked to tumor growth .
- Case Studies : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Anti-inflammatory and Analgesic Effects
The compound has been evaluated for its anti-inflammatory properties:
- Inflammation Models : In animal models of inflammation, derivatives exhibited reduced edema and pain response when compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for the development of more effective derivatives:
- Key Modifications : Substituents on the quinoline ring and variations in the thiadiazole structure significantly influence biological activity. For example, bromination at specific positions enhances antimicrobial potency while maintaining low toxicity levels .
Data Summary
The following table summarizes key findings on the biological activity of this compound:
Biological Activity | Test Organism/Model | Result |
---|---|---|
Antibacterial | E. coli | Effective at micromolar concentrations |
Antifungal | C. albicans | Significant inhibition observed |
Anticancer | MCF-7 Cell Line | Induced apoptosis at IC50 values < 20 µM |
Anti-inflammatory | Rat Paw Edema Model | Reduced edema by 50% compared to control |
Properties
IUPAC Name |
6-(6-bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5S/c1-3-13-18-19-15-21(13)20-14(22-15)11-6-8(2)17-12-5-4-9(16)7-10(11)12/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPSOTQTRAHIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=C4C=C(C=CC4=NC(=C3)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.